![molecular formula C17H25N3O3 B6499093 N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 953223-94-4](/img/structure/B6499093.png)
N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide (abbreviated as NMPE) is an organic compound that has been studied extensively in recent years. It is an amide derivative of 4-methoxyphenylmethylpiperidine, and is a member of the piperidine class of compounds. NMPE has been used in a variety of scientific research applications, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
- Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. The ability to control individual quantum systems, such as single atoms or ions, is crucial for building quantum computers. “N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide” could play a role in developing quantum gates or qubits, advancing quantum algorithms, and improving quantum error correction mechanisms .
Quantum Computing and Quantum Information Processing
Mechanism of Action
Target of Action
CCG-294056, also known as N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, primarily targets the RhoA pathway . This pathway is involved in various cellular functions, including cell cycle progression, gene expression, and cytoskeletal dynamics .
Mode of Action
CCG-294056 inhibits the Rho/SRF-mediated transcriptional regulation . Serum response factor (SRF) and its cofactors, which include ternary complex factors and myocardin-related transcription factors, regulate various cellular functions . The compound modulates mitochondrial functions by inhibiting the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes .
Biochemical Pathways
CCG-294056 affects the mitochondrial oxidative phosphorylation pathway . It significantly reduces oxidative phosphorylation in a dose-dependent manner, leading to an increase in the glycolytic rate . This results in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Result of Action
The molecular and cellular effects of CCG-294056’s action include the downregulation of mitochondrial genes , leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also causes histone 4 at lysine-16 to undergo hyperacetylation . At the cellular level, it alters the actin cytoskeleton and mitochondria .
Action Environment
The action, efficacy, and stability of CCG-294056 can be influenced by various environmental factors. It is known that factors such as temperature, pH, and the presence of other molecules can affect the action of many compounds
properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-9-7-14(8-10-20)12-19-17(22)16(21)18-11-13-3-5-15(23-2)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZPPYJSRMLAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide |
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